Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine
Description
Methyl(([3-(1H-pyrrol-1-yl)phenyl]methyl))amine is a secondary amine characterized by a benzyl group substituted at the meta position (3rd carbon) with a 1H-pyrrole ring. The structure comprises a methylamine group (-NHCH₃) attached to a benzyl backbone (C₆H₄-CH₂), where the phenyl ring is further functionalized with a pyrrole moiety (C₄H₄N) at the 3-position.
Below, we analyze its structural and functional distinctions from similar compounds.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-1-(3-pyrrol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,13H,10H2,1H3 |
InChI Key |
BOUVXQUNQULIKV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method includes the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under appropriate conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., chloroacetone) to form secondary amines. This reaction proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents like DMF, yielding products such as 1,4-bis[(2-oxopropyl)amino]benzene derivatives .
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides. For instance, reactions with CDI-activated carboxylic acids produce stable carboxamide derivatives .
Key Example :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chloroacetone | NaHCO<sub>3</sub>, DMF | Bis-alkylated benzamide derivative | 85% |
Oxidation and Redox Reactions
The pyrrole ring and amine group participate in oxidative transformations:
-
Oxidation to Nitriles : Under strong oxidants (e.g., KMnO<sub>4</sub>), the amine oxidizes to a nitrile group.
-
Electron Transfer Reactions : Reacts with flavin analogs (e.g., Fl<sup>+</sup>) via single-electron transfer (SET), forming radical intermediates that auto-oxidize to pyrrolinium ions .
Mechanistic Pathway :
-
SET generates a radical cation (Methyl(([3-(1H-pyrrol-1-yl)phenyl]methyl))amine<sup>- +</sup>) .
-
Deprotonation forms a neutral radical, which reacts with O<sub>2</sub> to yield oxidized products (e.g., dihydropyrrolium ions) .
Reductive Amination
The compound undergoes reductive amination with carbonyl compounds:
-
Formation of Secondary Amines : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C to produce substituted amines .
Example Reaction :
Yield: 63–99% for aryl-substituted aldehydes .
Cyclization and Heterocycle Formation
The pyrrole ring enables cyclization reactions:
-
Pyrroloindolone Synthesis : Intramolecular dehydrative cyclization with active methylene compounds (e.g., malononitrile) forms fused heterocycles like pyrrolo[1,2-a]indol-9-ones .
-
Bispyrrole Derivatives : Reacts with ylidene-malononitriles to generate polysubstituted bispyrroles via Michael addition and cyclization .
Key Cyclization Pathway :
-
Condensation with malononitrile forms an α,β-unsaturated intermediate.
-
Cyclization via NH addition to the nitrile group yields tetracyclic products .
Biological Interactions
The compound exhibits bioactivity through receptor interactions:
-
Enzyme Inhibition : Binds to monoamine oxidase (MAO) via hydrogen bonding and π-π stacking, inhibiting flavin-dependent oxidation .
-
Anticancer Activity : Derivatives show dual inhibition of carbonic anhydrase and Wnt/β-catenin pathways, suppressing tumor growth .
Structural Basis :
-
The pyrrole nitrogen participates in H-bonding with enzyme active sites .
-
The benzylamine group enhances lipophilicity, improving membrane permeability.
Thermal and Solvent Effects
Reaction outcomes vary with conditions:
-
Solvent Dependency : Polar solvents (e.g., ethanol) favor nucleophilic substitutions, while nonpolar solvents stabilize radical intermediates .
-
Temperature Sensitivity : Oxidation reactions require controlled heating (50–80°C) to avoid side products.
Comparative Reactivity
| Reaction Type | Reactivity Trend | Key Influencing Factor |
|---|---|---|
| Nucleophilic Substitution | Higher with electron-deficient aryl groups | Substituent electronic effects |
| Oxidation | Faster in aerobic conditions | O<sub>2</sub> concentration |
| Reductive Amination | Enhanced with NaBH<sub>4</sub> vs. H<sub>2</sub>/Pd-C | Reducing agent strength |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential
Research indicates that derivatives of methyl([3-(1H-pyrrol-1-YL)phenyl]methyl)amine exhibit selective serotonin reuptake inhibition, suggesting potential use as antidepressants. A study synthesized various compounds based on this structure and evaluated their efficacy as serotonin transporter (SERT) inhibitors, demonstrating promising antidepressant-like activity in vitro .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In a study focusing on neurodegenerative diseases, it was found that certain derivatives could protect neuronal cells from oxidative stress, enhancing cell survival rates in laboratory settings .
Material Science
Polymer Development
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine serves as a building block for synthesizing novel polymers. These polymers have applications in coatings and adhesives due to their improved mechanical properties and thermal stability. The compound's structure allows for the formation of cross-linked networks that enhance the durability of materials .
Nanotechnology Applications
In nanotechnology, the compound is utilized to create nanoparticles for drug delivery systems. The functional groups present in this compound facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeted delivery to specific tissues .
Cosmetic Industry
Formulation of Cosmetic Products
The compound is explored in cosmetic formulations for its moisturizing and skin-conditioning properties. Studies have shown that incorporating this compound into creams and lotions enhances skin hydration and improves texture, making it a valuable ingredient in personal care products .
Data Tables
Case Studies
-
Case Study 1: Antidepressant Research
In a controlled laboratory setting, researchers synthesized multiple derivatives of this compound and tested their inhibitory effects on SERT. Results indicated several compounds showed higher affinity than existing antidepressants, warranting further clinical investigation. -
Case Study 2: Polymer Applications
A team developed a new polymer using this compound as a monomer. The resulting material exhibited superior mechanical strength compared to traditional polymers, indicating its potential use in high-performance coatings.
Mechanism of Action
The mechanism of action of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Heterocyclic Substituent Variations
Key Compounds :
- Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine (Target): Benzyl backbone with 3-pyrrole substitution.
- Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (): Replaces pyrrole with a 1,2,3-triazole ring.
- 1-(3-(1H-Pyrrol-1-yl)thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 19, ): Pyrrole attached to a thiophene ring instead of benzene.
Analysis :
- The triazole in introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the pyrrole in the target compound. This may improve solubility but reduce lipophilicity .
- The thiophene-pyrrole hybrid in replaces the benzyl group with a thiophene backbone, altering electronic properties.
Backbone Modifications
Key Compounds :
Analysis :
- The propyl chain in reduces aromaticity, likely increasing conformational flexibility and decreasing melting points compared to the rigid benzyl backbone of the target compound .
- The pyrazole-pyridine system in introduces a bicyclic structure, which may enhance metabolic stability but complicate synthesis due to steric hindrance .
Amine Substituent Differences
Key Compounds :
Analysis :
- The methylamine in the target compound offers minimal steric hindrance, favoring applications requiring small-molecule interactions.
Data Table: Structural and Functional Comparisons
Biological Activity
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring attached to a phenyl group, which is known to influence its biological activity. The presence of the methyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 3.12 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2.0 | Escherichia coli |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 15 µM after 48 hours of treatment, significantly reducing cell viability compared to untreated controls .
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. This compound has shown promise in modulating inflammatory responses.
| Compound | IC50 (µM) | Inflammatory Mediator |
|---|---|---|
| This compound | 12.92 | Nitric oxide production |
| Control (L-N6-(1-iminoethyl)lysine) | 3.10 | Nitric oxide production |
In murine BV-2 microglial cells activated by lipopolysaccharide (LPS), this compound significantly inhibited nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-alpha .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
